molecular formula C16H18N2O4 B2403878 Ethyl 4-ethoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 886951-78-6

Ethyl 4-ethoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2403878
CAS No.: 886951-78-6
M. Wt: 302.33
InChI Key: OZFOPUNLDSWRBG-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridazine ring, an ethoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyridazine ring. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-ethoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-ethoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-ethoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate: shares similarities with other pyridazine derivatives such as:

Uniqueness

The unique combination of functional groups in this compound, including the ethoxy and carboxylate ester groups, distinguishes it from other similar compounds.

Properties

IUPAC Name

ethyl 4-ethoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-4-21-13-10-14(19)18(12-8-6-11(3)7-9-12)17-15(13)16(20)22-5-2/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFOPUNLDSWRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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